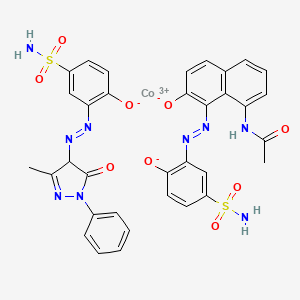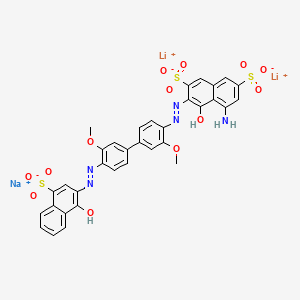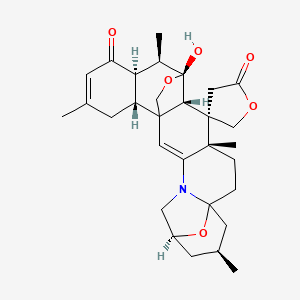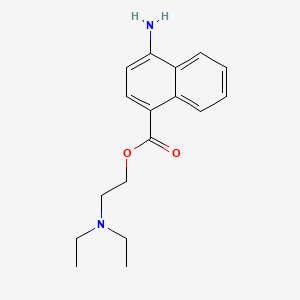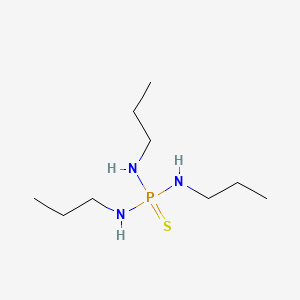
N,N',N''-Tripropylphosphorothioic triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-Tripropylphosphorothioic triamide is a chemical compound with the molecular formula C9H24N3PS. It is a phosphorothioic triamide derivative, characterized by the presence of three propyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including agriculture and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-Tripropylphosphorothioic triamide typically involves the reaction of propylamine with phosphorus pentasulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3C3H7NH2+P2S5→(C3H7NH)3PS+H2S
Industrial Production Methods
In industrial settings, the production of N,N’,N’'-Tripropylphosphorothioic triamide involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N’,N’'-Tripropylphosphorothioic triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products
The major products formed from these reactions include various phosphorothioic acid derivatives, phosphine derivatives, and substituted phosphorothioic triamides.
Scientific Research Applications
N,N’,N’'-Tripropylphosphorothioic triamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pesticides and as an additive in lubricants.
Mechanism of Action
The mechanism of action of N,N’,N’'-Tripropylphosphorothioic triamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
N-Propylphosphorothioic triamide: A similar compound with one propyl group.
N,N’,N’'-Tri-2-pyridinylphosphoric triamide: Another phosphorothioic triamide derivative with pyridinyl groups.
Uniqueness
N,N’,N’'-Tripropylphosphorothioic triamide is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of three propyl groups enhances its lipophilicity and affects its reactivity compared to other phosphorothioic triamides.
Properties
| 5395-86-8 | |
Molecular Formula |
C9H24N3PS |
Molecular Weight |
237.35 g/mol |
IUPAC Name |
N-[bis(propylamino)phosphinothioyl]propan-1-amine |
InChI |
InChI=1S/C9H24N3PS/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-9H2,1-3H3,(H3,10,11,12,14) |
InChI Key |
FOMAPJPGFYISKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNP(=S)(NCCC)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



